ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
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Overview
Description
The compound “ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate” is a complex organic molecule. It contains a triazoloquinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Triazoloquinoxalines have been studied for their potential antiviral and antimicrobial activities .Scientific Research Applications
Antidepressant Potential
- Antidepressant Properties: Compounds similar to ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate, specifically 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have been studied for their potential as rapid-acting antidepressants. These compounds have shown promising results in reducing immobility in behavioral despair models in rats, indicating potential therapeutic use as novel antidepressants (Sarges et al., 1990).
Antimicrobial Applications
- Antimicrobial Properties: Research indicates that derivatives of triazoloquinoxaline, such as ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate, can exhibit antimicrobial properties. For instance, certain 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids, analogues of oxolinic acid, have been evaluated for their effectiveness against urinary tract infections (Sanna et al., 1990).
Potential in Adenosine Receptor Antagonism
- Adenosine Receptor Interaction: Compounds in the triazoloquinoxaline class have been studied for their ability to bind to adenosine receptors, which may have implications in neurological disorders. These compounds have shown affinity for adenosine A1 and A2 receptors, suggesting potential applications in neurological research and treatment (Kim et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-8-19-25-26-21-22(30)27(17-11-5-6-12-18(17)28(19)21)14-20(29)24-16-10-7-9-15(13-16)23(31)32-4-2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTZJUULYADTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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